molecular formula C16H18O2S4 B14458861 Bis[(4-methoxyphenyl)methyl]tetrasulfane CAS No. 67535-27-7

Bis[(4-methoxyphenyl)methyl]tetrasulfane

Cat. No.: B14458861
CAS No.: 67535-27-7
M. Wt: 370.6 g/mol
InChI Key: ONPKOCVCVGMKIS-UHFFFAOYSA-N
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Description

Bis[(4-methoxyphenyl)methyl]tetrasulfane is an organic compound characterized by the presence of four sulfur atoms linked in a chain, with two 4-methoxyphenyl groups attached to the terminal sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-methoxyphenyl)methyl]tetrasulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium tetrasulfide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-methoxyphenyl)methyl]tetrasulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the tetrasulfane linkage can yield disulfides or thiols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Disulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(4-methoxyphenyl)methyl]tetrasulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Bis[(4-methoxyphenyl)methyl]tetrasulfane involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. The sulfur atoms in the tetrasulfane linkage play a crucial role in these redox reactions, facilitating the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methoxyphenyl) disulfide
  • Bis(4-methoxyphenyl) trisulfide
  • Diallyl trisulfide
  • Diallyl tetrasulfide

Uniqueness

Bis[(4-methoxyphenyl)methyl]tetrasulfane is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to disulfides and trisulfides

Properties

CAS No.

67535-27-7

Molecular Formula

C16H18O2S4

Molecular Weight

370.6 g/mol

IUPAC Name

1-methoxy-4-[[(4-methoxyphenyl)methyltetrasulfanyl]methyl]benzene

InChI

InChI=1S/C16H18O2S4/c1-17-15-7-3-13(4-8-15)11-19-21-22-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

ONPKOCVCVGMKIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSSSSCC2=CC=C(C=C2)OC

Origin of Product

United States

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